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Compound of Interest

Compound Name: DHFR-IN-19

Cat. No.: B15575171

Introduction

The dihydrofolate reductase (DHFR) gene encodes a crucial enzyme for folate metabolism,
catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for
the synthesis of nucleotides and amino acids. A common polymorphism within the first intron of
the DHFR gene is a 19-base pair (bp) insertion/deletion (I/D), officially designated as
rs70991108. This polymorphism has been investigated for its potential functional
consequences, including altered DHFR mRNA expression and its association with various
health outcomes.[1][2][3] Accurate genotyping of this 19-bp deletion is therefore critical for
research into folate metabolism, pharmacogenetics, and disease susceptibility.

These application notes provide detailed protocols and primer information for the genotyping of
the DHFR 19-bp deletion using conventional PCR, allele-specific PCR, and real-time PCR with
fluorescent probes.

Data Presentation

Table 1: Primer Sequences for DHFR 19-bp Deletion Genotyping
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Sequence (5'

PCR Method Primer Name o 3 Target Allele Reference
o Ll
Conventional
] TCGCTGTGTCC
PCR / Real-Time  Forward Common [41151[6]
CAGAACATG
PCR (TagMan)
AGCGCAGACC
Reverse Common [4115116]
GCAAGTCTG
Real-Time PCR
_ TGGGCATCGG
(Melting Curve Forward Common [7]
_ CAAGAAC
Analysis)
TCTGGCCCCAT
Reverse Common [7]
CCTCTC
- Not explicitly
Allele-Specific Outer Forward ) )
} provided in Common [8]
PCR (bi-PASA) (FO)
search results.
Not explicitly
Outer Reverse ] ]
provided in Common [8]
(RO)
search results.
Not explicitly
Inner Forward ] ] )
) provided in Insertion [8]
search results.
Not explicitly
Inner Reverse ] ] ]
provided in Deletion [8]
(RN)
search results.
Insertion Probe ACC TGG GCG )
TagMan Probes Insertion [4][5]
(FAM) GGACGCG
Deletion Probe TGG CCGACT ]
Deletion [41[5]
(VIC) CCCGGCG
_ CCAGGTACCC
Melting Curve Sensor Probe
] CGACCGTG- Common [7]
Probes (Fluorescein) ]
Fluorescein
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BENGHE ey cricn

BODIPY
Anchor Probe 630/650-
(BODIPY CAGCCTGCGC Common [7]
630/650) CCGTTTGGG-

Phosphate

Table 2: Summary of PCR Reaction Conditions
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Primer Probe
DNA Master Total Referenc
Method Concentr Concentr .
Template . ] Mix Volume e
ation ation
] TagMan
Real-Time
250 nmol/L  Universal
PCR 3ng 950 nmol/L 20 pL [4]
each PCR
(TagMan) )
Master Mix
Real-Time
PCR 0.75 uM
) Not 0.25 uM Not Not
(Melting 5 (Fwd), 0.25 » » [7]
Specified each Specified Specified
Curve MM (Rev)
Analysis)
Allele-
B 0.7 pL of ]
Specific Not Prime Taq
) ~100 ng 10 ) ) 20 pL [9]
PCR (bi- Applicable premix
pmol/mL
PASA)
Contains
200 pmol/L
dNTPs, 0.5
U Taq
) polymeras
Convention Not Not
75 ng 200 nmol/L ) e, PCR » [3]
al PCR Applicable Specified
buffer, 5%
DMSO,
1.0-4.0
mmol/L
MgCl2

Experimental Protocols
Protocol 1: Genotyping using Real-Time PCR with

TagqMan Probes

This protocol is adapted from studies utilizing a TagMan probe-based assay for allelic

discrimination.[4][5]

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4580961/
https://www.researchgate.net/publication/280587072_The_19-bp_deletion_polymorphism_of_dihydrofolate_reductase_DHFR_and_nonsyndromic_cleft_lip_with_or_without_cleft_palate_Evidence_for_a_protective_role
https://www.researchgate.net/figure/Primer-sequences-and-PCR-conditions-used-for-amplification-of-the-DHFR-gene_tbl1_6822364
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

1. Materials:

e Genomic DNA

e Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'

e Reverse Primer: 5-AGCGCAGACCGCAAGTCTG-3'

« Insertion Probe (FAM): 5'-ACC TGG GCG GGA CGC G-TAMRA-3'

o Deletion Probe (VIC): 5-TGG CCG ACT CCC GGC G-TAMRA-3'

e TagMan Universal PCR Master Mix
» Nuclease-free water

e Real-Time PCR instrument

2. Reaction Setup: Prepare the following reaction mixture on ice:

Component Volume per reaction

Final Concentration

TagMan Universal PCR Master

Mix (2%) 10 pL 1x
Forward Primer (19 uM) 1L 950 nmol/L
Reverse Primer (19 uM) 1L 950 nmol/L
Insertion Probe (5 uM) lpuL 250 nmol/L
Deletion Probe (5 uM) 1L 250 nmol/L
Genomic DNA (e.g., 1.5 ng/uL) 2L 3ng
Nuclease-free water 3L

Total Volume 20 pL

3. Thermal Cycling Conditions:
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Step Temperature Time Cycles
Initial Denaturation 95°C 10 minutes 1
Denaturation 92°C 15 seconds 50
Annealing/Extension 60°C 1 minute

4. Data Analysis: Genotypes are determined by the allelic discrimination plot generated by the
real-time PCR software based on the fluorescence of the FAM and VIC probes.

Protocol 2: Genotyping using Conventional PCR and Gel
Electrophoresis

This protocol is based on the principle of detecting size differences in PCR amplicons due to
the 19-bp deletion.[1]

1. Materials:

e Genomic DNA

e Forward Primer: (e.g., 5-TCGCTGTGTCCCAGAACATG-3")
o Reverse Primer: (e.g., 5~AGCGCAGACCGCAAGTCTG-3)
o Taqg DNA Polymerase and buffer

e dNTPs

e MgCl2

» Nuclease-free water

e Agarose or Polyacrylamide gel

e DNA loading dye

o DNA ladder
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2. Reaction Setup: Prepare the following reaction mixture:

Component Volume per reaction Final Concentration

PCR Buffer (10x) 2.5uL 1x

dNTPs (10 mM) 0.5 uL 200 pmol/L

Forward Primer (10 uM) 0.5 uL 200 nmol/L

Reverse Primer (10 uM) 0.5 L 200 nmol/L

MgCls (50 mM) 15 L 1.5 mmol/L (optimize as
needed)

Taq DNA Polymerase (5 U/uL) 0.1 puL 05U

Genomic DNA (e.g., 50 ng/uL) 1.5uL 75 ng

Nuclease-free water to 25 uL -

3. Thermal Cycling Conditions: (Cycling conditions may require optimization)

Step Temperature Time Cycles
Initial Denaturation 95°C 5 minutes 1
Denaturation 94°C 30 seconds 35
Annealing 58-62°C (optimize) 30 seconds

Extension 72°C 30-60 seconds

Final Extension 72°C 7 minutes 1

4. Data Analysis: Analyze the PCR products by electrophoresis on a 6% polyacrylamide gel or
a high-resolution agarose gel.[1] The expected fragment sizes will differ by 19 bp, allowing for
the determination of the genotype (Insertion/Insertion, Insertion/Deletion, Deletion/Deletion).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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